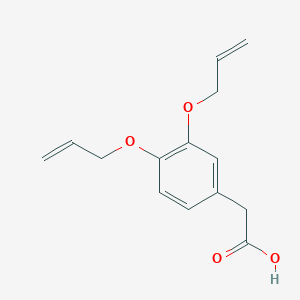

2-(3,4-Bis(allyloxy)phenyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(3,4-Bis(allyloxy)phenyl)acetic acid” is a chemical compound that has not been extensively studied . It is related to the class of compounds known as bisphenols , which are organic compounds containing two phenol functional groups. The specific structure of “2-(3,4-Bis(allyloxy)phenyl)acetic acid” includes two allyloxy groups attached to the 3rd and 4th positions of a phenyl group, which is further attached to an acetic acid group .

Wissenschaftliche Forschungsanwendungen

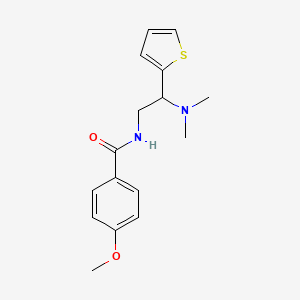

Anti-Inflammatory Agents

2-(3,4-Bis(allyloxy)phenyl)acetic acid: has demonstrated promising anti-inflammatory activity. In previous studies, researchers modified the hydroxyl group of the phenyl ring and the carboxylic acid group of the thiophene ring to synthesize novel derivatives. Among these, the compound 4,5-bis(4-(3-hydroxypropoxy)phenyl)thiophene-2-carboxylic acid exhibited better anti-inflammatory activity than the standard drug diclofenac sodium. This suggests its potential as an anti-inflammatory agent .

Antioxidant Properties

The same compound, 4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylic acid , also displayed moderate antioxidant activity. Additionally, its methyl and ethyl ester derivatives showed antioxidant properties comparable to standard ascorbic acid. These findings highlight its potential as an antioxidant agent .

Photoinitiators for Dental Adhesives

In a different context, 2-(3,4-Bis(allyloxy)phenyl)acetic acid derivatives have been explored as tailor-made photoinitiators for dental adhesives. Specifically, the compound bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl) serves as a photoinitiator, enhancing the curing process in dental materials .

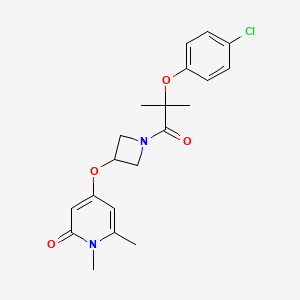

Solid Electrolyte Interfaces (SEI) in Lithium-Ion Batteries

Researchers have investigated the use of 4-(allyloxy)phenyl fluorosulfate (APFS) as a multifunctional electrolyte additive in high-energy lithium-ion batteries. APFS contributes to the stability of interfaces between silicon anodes and nickel-rich cathodes. It forms a mechanically adaptable solid electrolyte interface (SEI) containing LiF and polymer materials. Additionally, APFS inhibits the production of unwanted HF during battery operation .

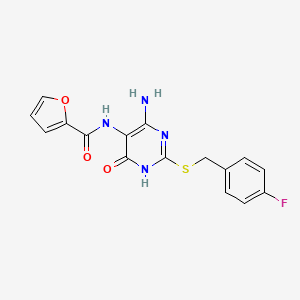

Molecular Docking Studies

Molecular docking analysis revealed that the synthesized compounds, including ethyl 4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylate and allyl 4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylate , exhibit greater binding affinity to the cyclooxygenase-2 (COX-2) receptor than the standard drug. These findings suggest potential applications in drug design and development .

Eigenschaften

IUPAC Name |

2-[3,4-bis(prop-2-enoxy)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-3-7-17-12-6-5-11(10-14(15)16)9-13(12)18-8-4-2/h3-6,9H,1-2,7-8,10H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRWXUCWLNMZLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)CC(=O)O)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Bis(allyloxy)phenyl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Hydroxymethyl)-2-(2-methoxyphenyl)imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2472755.png)

![1-Benzyl-3'-(4-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2472766.png)

![3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B2472770.png)

![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B2472772.png)

![2-((4-Bromobenzyl)amino)-2-oxoethyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2472774.png)